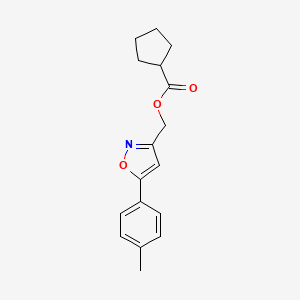

(5-(p-Tolyl)isoxazol-3-yl)methyl cyclopentanecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Isoxazoles, the class of compounds to which “(5-(p-Tolyl)isoxazol-3-yl)methyl cyclopentanecarboxylate” belongs, can be synthesized through various methods . One of the main reactions leading to the construction of the isoxazole ring is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Chemical Reactions Analysis

Isoxazoles are known for their synthetic availability and special chemical properties . The presence of the labile N–O bond in the isoxazole ring allows for the creation of various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-(p-Tolyl)isoxazol-3-yl)methyl cyclopentanecarboxylate” are not provided in the sources I found .Applications De Recherche Scientifique

- p-Tolyl isoxazole derivatives have been investigated for their potential as antifungal agents . Researchers have synthesized and tested these compounds against fungal pathogens, aiming to discover novel treatments.

- Additionally, isoxazole-containing hybrids have been explored for their anticancer properties . These studies focus on designing compounds that selectively target cancer cells.

- The [3+2] cycloaddition of styrylisoxazoles with tosylmethyl isocyanide (TosMIC) yields pyrrole products. This reaction occurs under mild conditions and provides a versatile method for constructing heterocyclic structures .

- A palladium(II) complex containing 5-(p-Tolyl)isoxazol-3-amine has been prepared and characterized. Such complexes play a crucial role in catalytic applications, including the Suzuki-Miyaura reaction in water .

- Researchers have synthesized 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles. These compounds were evaluated for their antifungal activities against specific pathogens .

- Isoxazole-containing heterocyclic hybrids have been designed and tested for their potential as bioactive molecules .

Medicinal Chemistry and Drug Development

Catalysis and Organic Synthesis

Coordination Chemistry

Bioactive Compounds and Pharmacology

Mécanisme D'action

The mechanism of action of isoxazole derivatives can vary widely depending on their specific structure and the biological system in which they are acting . Unfortunately, the specific mechanism of action for “(5-(p-Tolyl)isoxazol-3-yl)methyl cyclopentanecarboxylate” is not provided in the sources I found .

Safety and Hazards

The safety and hazards associated with “(5-(p-Tolyl)isoxazol-3-yl)methyl cyclopentanecarboxylate” are not provided in the sources I found.

Orientations Futures

Propriétés

IUPAC Name |

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-12-6-8-13(9-7-12)16-10-15(18-21-16)11-20-17(19)14-4-2-3-5-14/h6-10,14H,2-5,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZGFTNWWGAPRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(p-Tolyl)isoxazol-3-yl)methyl cyclopentanecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2380496.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2380501.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2380504.png)

![4-fluoro-N-(2-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2380505.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2380507.png)

![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone](/img/structure/B2380512.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B2380516.png)